4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
CAS No. |
477329-86-5 |
|---|---|
Molecular Formula |
C20H14BrFN4S |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrFN4S/c21-16-4-6-18(7-5-16)26-19(15-8-10-23-11-9-15)24-25-20(26)27-13-14-2-1-3-17(22)12-14/h1-12H,13H2 |
InChI Key |
PJCKZDHZMAYPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Isonicotinyl Hydrazine and 4-Bromophenyl Isothiocyanate
A mixture of isonicotinyl hydrazine (1.37 g, 10 mmol) and 4-bromophenyl isothiocyanate (2.28 g, 10 mmol) is refluxed in ethanol (20 mL) for 5 hours. The reaction proceeds via nucleophilic addition-cyclization to form 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Figure 1A).
Key Conditions
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (78°C)
-
Yield: 92–95% after recrystallization (methanol)
Characterization of the Intermediate
-
Melting Point : 173–174°C (decomposition observed at higher temperatures).
-
1H NMR (CDCl3): δ 8.72 (d, 2H, pyridine-H), 7.85 (d, 2H, pyridine-H), 7.62 (d, 2H, bromophenyl-H), 7.48 (d, 2H, bromophenyl-H), 3.51 (s, 1H, SH).
Alkylation with 3-Fluorobenzyl Bromide
The thiol group undergoes nucleophilic substitution to introduce the 3-fluorobenzylthio moiety.
Microwave-Assisted Alkylation
A 10 mL pressure-rated vial is charged with:
-
4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.30 g, 1 mmol)
-
3-Fluorobenzyl bromide (0.19 g, 1.1 mmol)
-
NaOH (0.05 g, 1.2 mmol)
-
DMF (5 mL)
The mixture is irradiated in a microwave synthesizer (150 W, 90°C, 200 psi) for 15 minutes. Quenching with ice water (40 mL) precipitates the crude product, which is recrystallized from ethanol (yield: 84–86%).
Optimization Insights
Alternative Thermal Alkylation
For labs lacking microwave equipment, the reaction is conducted under nitrogen at 80°C for 6 hours, yielding 78–80% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Purification and Analytical Validation
Recrystallization
The crude product is dissolved in hot ethanol (50 mL/g), filtered, and cooled to 4°C. Two recrystallizations achieve >98% purity (HPLC).
Spectroscopic Confirmation
-
1H NMR (CDCl3): δ 8.70 (d, 2H, pyridine-H), 7.82 (d, 2H, pyridine-H), 7.60 (d, 2H, bromophenyl-H), 7.45 (d, 2H, bromophenyl-H), 7.30–7.10 (m, 4H, fluorobenzyl-H), 4.45 (s, 2H, SCH2).
-
13C NMR : δ 162.1 (C-F), 150.2 (C=N), 135.4 (C-Br), 129.8–115.2 (aromatic carbons).
Comparative Analysis of Synthetic Routes
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| Reaction Time | 15 min | 6 hours |
| Yield | 86% | 78% |
| Purity (HPLC) | 98.5% | 97.2% |
| Energy Consumption | Low | High |
Microwave irradiation is preferred for its efficiency, though thermal methods remain viable for scale-up.
Troubleshooting Common Issues
Low Yield in Alkylation
Byproduct Formation
-
Oxidation to Disulfide : Add 0.1% w/v ascorbic acid as an antioxidant.
-
Double Alkylation : Use a 1:1 molar ratio of thiol to alkylating agent.
Scalability and Industrial Considerations
Pilot-scale trials (100 g batches) in DMF at 90°C for 20 minutes (microwave) achieve consistent yields of 85% with >99% conversion (monitored by TLC). Continuous flow systems are under investigation to further enhance throughput .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to 4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exhibit significant antibacterial and antifungal properties. For instance, studies have shown that triazole compounds can inhibit the growth of various pathogenic bacteria and fungi, making them valuable in treating infections .
Anticancer Activity
Triazoles are also recognized for their anticancer potential. Several studies have reported that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival . For example, research has highlighted the effectiveness of certain triazole derivatives in targeting aromatase enzymes, which are crucial in estrogen synthesis related to breast cancer .
Antiviral Effects
Recent investigations into the antiviral properties of triazole compounds have shown promising results against various viruses. These compounds may interfere with viral replication processes or enhance the host's immune response .
Agrochemical Applications
Triazole derivatives are not limited to medicinal chemistry; they also play a significant role in agriculture as fungicides. Their ability to inhibit fungal pathogens makes them essential in protecting crops from diseases, thereby enhancing agricultural productivity .
Material Sciences
In addition to biological applications, triazoles have garnered interest in material sciences due to their nonlinear optical properties. Compounds like this compound can be utilized in the development of advanced materials for photonic applications .
Summary Table of Applications
| Application Area | Specific Uses | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer, Antiviral | Effective against bacteria, fungi; induces apoptosis |
| Agrochemicals | Fungicides | Protects crops from fungal pathogens |
| Material Sciences | Nonlinear optics | Used in photonic materials |
Mechanism of Action
The mechanism of action of 4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and aromatic groups can facilitate these interactions by forming hydrogen bonds, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a class of 1,2,4-triazole derivatives with diverse substituents influencing physicochemical and biological properties. Key analogs and their differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen vs. Alkyl Substituents: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the phenyl group in compound 5q (). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .
Positional Isomerism of Fluorine :
- The 2-fluorobenzylthio analog () differs from the target compound’s 3-fluorobenzylthio group. The ortho-fluorine may introduce steric hindrance or alter electronic distribution, impacting binding affinity or metabolic stability .
Bulkier Substituents :
Physicochemical Properties
- Melting Points : Analogs with bulky substituents (e.g., tert-butyl in ) generally exhibit higher melting points due to increased crystallinity. The target compound’s melting point is unreported but likely falls within the range of 120–200°C, as seen in similar triazoles .
Biological Activity
The compound 4-(4-(4-bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS No. 477329-86-5) is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and potential anticancer activities.
Chemical Structure
The molecular formula of the compound is . The structure includes a bromophenyl and a fluorobenzyl moiety linked through a triazole ring to a pyridine base. This unique combination is hypothesized to contribute to its biological efficacy.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In a study assessing various triazole compounds, it was found that those with halogen substitutions (like bromine) showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically:
- In vitro studies demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .
- Table 1 summarizes the antibacterial activity of selected triazole derivatives:
| Compound Name | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 4-(Bromophenyl) Triazole | S. aureus | 10 | 24 |
| 4-(Bromophenyl) Triazole | E. coli | 15 | 22 |
| Ciprofloxacin | S. aureus | 5 | 30 |
| Ciprofloxacin | E. coli | 5 | 28 |
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. The compound has been evaluated for its efficacy against various fungal strains:
- A study highlighted its effectiveness against Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .
Anticancer Potential
Emerging research suggests that triazole derivatives may possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation:
- Molecular docking studies indicated that the compound could effectively bind to targets involved in cancer pathways, potentially leading to apoptosis in cancer cells .
Case Studies
- Antibacterial Screening : A comprehensive study involving a panel of bacterial strains revealed that the compound exhibited superior activity against resistant strains compared to traditional antibiotics. The introduction of a bromine atom at the para position significantly enhanced its antibacterial profile.
- Antifungal Efficacy : In clinical isolates of Candida spp., the compound demonstrated an ability to disrupt biofilm formation, which is crucial for treating persistent infections.
Q & A
Q. Methodology :
- Multi-step synthesis : Typically involves sequential coupling reactions. For example:
- Formation of the triazole core : Cyclization of thiosemicarbazide intermediates under reflux with acetic acid .
- Sulfanyl group introduction : Reaction with 3-fluorobenzyl mercaptan in DMF using base catalysts (e.g., K₂CO₃) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Critical Conditions :
Q. Methodology :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and pyridine/triazole carbons .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 456.98 for C₂₀H₁₅BrFN₄S) .
- IR Spectroscopy : Detects C-S (680–620 cm⁻¹) and C=N (1600–1500 cm⁻¹) stretches .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triazole ring planarity) .
Q. Key Data :
(Basic) How to design in vitro assays for evaluating antimicrobial activity?
Q. Methodology :
Q. Table 2. Example Activity Data
| Substituent | MIC (μg/mL) S. aureus | Reference |
|---|---|---|
| 3-Fluorobenzyl thio | 12.5 | |
| 4-Chlorobenzyl thio | 25.0 |
(Advanced) How to resolve contradictions in reported biological activities?
Q. Methodology :
- Source Analysis : Check purity (HPLC >95%), assay conditions (pH, incubation time), and microbial strain variability .
- Structural Confirmation : Verify substituent positions (e.g., 3- vs. 4-fluorobenzyl via NOESY NMR) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. MIC) .
Example : A study reporting lower antifungal activity may use different solvent systems (DMSO vs. ethanol), affecting compound solubility .
(Advanced) What strategies optimize reaction yields in synthesis?
Q. Methodology :
Q. Table 3. Yield Optimization
| Method | Yield Improvement | Reference |
|---|---|---|
| Microwave irradiation | 85% → 92% | |
| Pd/C (10 wt%) | 70% → 88% |
(Advanced) How do substituent variations impact structure-activity relationships (SAR)?
Q. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
